1-Cyclopropanecarbonylpiperazine dihydrochloride 1-Cyclopropanecarbonylpiperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2138287-68-8
VCID: VC7140055
InChI: InChI=1S/C8H14N2O.2ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;;/h7,9H,1-6H2;2*1H
SMILES: C1CC1C(=O)N2CCNCC2.Cl.Cl
Molecular Formula: C8H16Cl2N2O
Molecular Weight: 227.13

1-Cyclopropanecarbonylpiperazine dihydrochloride

CAS No.: 2138287-68-8

Cat. No.: VC7140055

Molecular Formula: C8H16Cl2N2O

Molecular Weight: 227.13

* For research use only. Not for human or veterinary use.

1-Cyclopropanecarbonylpiperazine dihydrochloride - 2138287-68-8

Specification

CAS No. 2138287-68-8
Molecular Formula C8H16Cl2N2O
Molecular Weight 227.13
IUPAC Name cyclopropyl(piperazin-1-yl)methanone;dihydrochloride
Standard InChI InChI=1S/C8H14N2O.2ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;;/h7,9H,1-6H2;2*1H
Standard InChI Key LAMXQFKXOCVQOP-UHFFFAOYSA-N
SMILES C1CC1C(=O)N2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

1-Cyclopropanecarbonylpiperazine hydrochloride is systematically named cyclopropyl(piperazin-1-yl)methanone hydrochloride. Alternative designations include 1-(cyclopropylcarbonyl)piperazine hydrochloride and cyclopropyl piperazin-1-yl methanone hydrochloride . The compound’s International Chemical Identifier (InChI) key, WIHDAPMHNYYTOA-UHFFFAOYSA-N, and SMILES notation, Cl.O=C(C1CC1)N1CCNCC1, uniquely define its molecular structure, which comprises a piperazine ring bonded to a cyclopropanecarbonyl group and a hydrochloride salt .

Discrepancy in Salt Form

Notably, the term “dihydrochloride” in the query may refer to a common mislabeling. Supplier specifications and peer-reviewed literature consistently identify this compound as a monohydrochloride salt . The molecular formula C8H15ClN2O\text{C}_8\text{H}_{15}\text{ClN}_2\text{O} confirms a 1:1 stoichiometry between the free base and hydrochloric acid, ruling out a dihydrochloride form. This distinction is critical for accurate pharmacological and synthetic applications.

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols for 1-cyclopropanecarbonylpiperazine hydrochloride are proprietary, its structure suggests a two-step synthesis from piperazine and cyclopropanecarbonyl chloride. Piperazine reacts with cyclopropanecarbonyl chloride in the presence of a base to form the free base, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt. Alternative methods may involve coupling cyclopropanecarboxylic acid with piperazine using carbodiimide-based activating agents .

Industrial Availability

Thermo Scientific Chemicals offers this compound in quantities of 250 mg, 1 g, and 5 g, with a purity of 97% . The product’s transition from Alfa Aesar to Thermo Scientific’s portfolio underscores its commercial viability in research settings. High-demand applications in PARP inhibitor development likely drive its production scalability.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances water solubility compared to the free base. In pH 1.0 buffer, related PARP inhibitor hydrochlorides exhibit solubilities exceeding 1600 μg/mL . The compound is stable under ambient conditions but should be stored in a desiccator to prevent hygroscopic degradation.

Pharmacological Applications

Role in PARP Inhibitor Development

1-Cyclopropanecarbonylpiperazine hydrochloride serves as a key intermediate in synthesizing PARP1/2 inhibitors, such as olaparib (AZD2281) and its analogs . PARP enzymes facilitate DNA repair through base excision repair (BER), and their inhibition induces synthetic lethality in BRCA1/2-deficient cancers .

Table 1: PARP Inhibitors Derived from Piperazine Intermediates

CompoundTargetIC50_{50} (nM)Clinical Status
OlaparibPARP1/PARP21.2–5.0FDA-approved
Analog 43 PARP12.2Preclinical
KU-0059436 PARP1/PARP2<10Clinical (Phase I)

Mechanistic Insights

In BRCA-mutated xenograft models, olaparib analogs incorporating the 1-cyclopropanecarbonylpiperazine moiety demonstrate tumor growth inhibition rates of 69–96.6%, surpassing first-generation inhibitors . The hydrochloride salt improves oral bioavailability (e.g., 32.2% for compound 56 ), enabling efficient systemic delivery.

Future Directions and Research Opportunities

Expanding Therapeutic Indications

Ongoing research explores PARP inhibitors in prostate, pancreatic, and non-BRCA cancers with homologous recombination deficiencies (HRD). Combining 1-cyclopropanecarbonylpiperazine-based inhibitors with immune checkpoint blockers or DNA-damaging agents could enhance therapeutic efficacy .

Improving Drug-Like Properties

Structural modifications to the piperazine scaffold may address resistance mechanisms, such as PARP1 overexpression or drug efflux. Second-generation analogs with reduced CYP450 interactions and enhanced blood-brain barrier penetration are under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator